
1,1,2-Trichloropropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trichloropropan-1-ol is an organic compound with the molecular formula C3H5Cl3O. It is a colorless liquid that is primarily used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of three chlorine atoms and a hydroxyl group, making it a valuable intermediate in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloropropan-1-ol can be synthesized through several methods. One common method involves the chlorination of propylene oxide, followed by hydrolysis. The reaction typically requires a catalyst such as aluminum chloride and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where propylene oxide is chlorinated in the presence of a catalyst. The reaction mixture is then subjected to hydrolysis to obtain the final product. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions: 1,1,2-Trichloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of 1,1,2-trichloropropanal or 1,1,2-trichloropropanoic acid.
Reduction: Formation of 1,2-dichloropropan-1-ol or propanol.
Substitution: Formation of various substituted propanols depending on the nucleophile used.
科学研究应用
1,1,2-Trichloropropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,1,2-Trichloropropan-1-ol involves its reactivity with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and participate in nucleophilic substitution reactions. The chlorine atoms make it susceptible to reduction and oxidation reactions, which can lead to the formation of various reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.
相似化合物的比较
1,2,3-Trichloropropane: Similar in structure but differs in the position of chlorine atoms.
1,1,1-Trichloroethane: An isomer with different chemical properties and uses.
1,1,2-Trichloroethane: Another isomer with distinct reactivity and applications.
Uniqueness: 1,1,2-Trichloropropan-1-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group. This combination makes it highly reactive and versatile in various chemical reactions, distinguishing it from its isomers and other similar compounds.
属性
CAS 编号 |
230950-79-5 |
|---|---|
分子式 |
C3H5Cl3O |
分子量 |
163.43 g/mol |
IUPAC 名称 |
1,1,2-trichloropropan-1-ol |
InChI |
InChI=1S/C3H5Cl3O/c1-2(4)3(5,6)7/h2,7H,1H3 |
InChI 键 |
GHFQLVDCWGZPGX-UHFFFAOYSA-N |
规范 SMILES |
CC(C(O)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


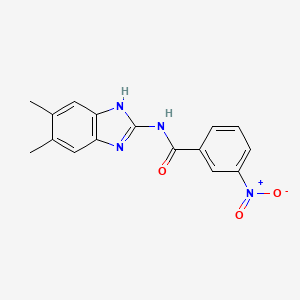
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
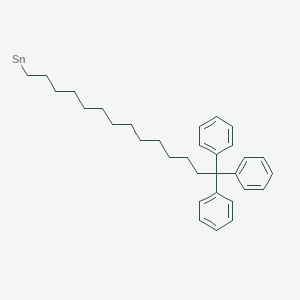

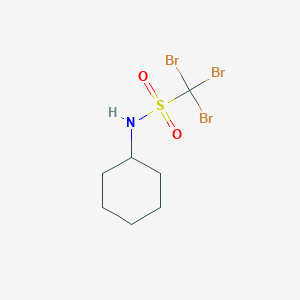
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
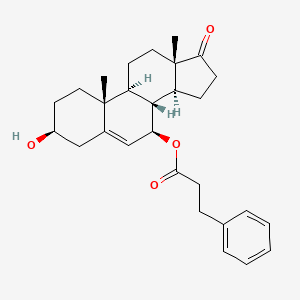
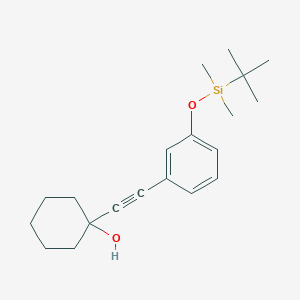
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)

![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)

